molecular formula C13H11I B6247415 2-iodo-4-methyl-1-phenylbenzene CAS No. 14680-38-7

2-iodo-4-methyl-1-phenylbenzene

Cat. No.: B6247415
CAS No.: 14680-38-7
M. Wt: 294.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-Methyl-1-Phenylbenzene is an aromatic compound characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-Methyl-1-Phenylbenzene typically involves the iodination of 4-Methyl-1-Phenylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-Methyl-1-Phenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form 4-Methyl-1-Phenylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include 4-Methylbenzoic acid or 4-Methylbenzaldehyde.

    Reduction Reactions: The major product is 4-Methyl-1-Phenylbenzene.

Scientific Research Applications

2-Iodo-4-Methyl-1-Phenylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used as a probe to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-Iodo-4-Methyl-1-Phenylbenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The methyl and phenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

    2-Iodo-1-Phenylbenzene: Lacks the methyl group, resulting in different reactivity and applications.

    4-Methyl-1-Phenylbenzene:

    2-Bromo-4-Methyl-1-Phenylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 2-Iodo-4-Methyl-1-Phenylbenzene is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its hydrophobicity and steric effects.

Properties

CAS No.

14680-38-7

Molecular Formula

C13H11I

Molecular Weight

294.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.